2-Azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate 2-Azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid is a non-proteinogenic alpha-amino acid that is 2-aminobutanoic acid which is substituted at position 4 by a hydroxy(methyl)phosphoryl group. It is a member of phosphinic acids and a non-proteinogenic alpha-amino acid.
Brand Name: Vulcanchem
CAS No.: 51276-47-2
VCID: VC0012851
InChI: InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)
SMILES: CP(=O)(CCC(C(=O)O)[NH3+])[O-]
Molecular Formula: C5H12NO4P
Molecular Weight: 181.13 g/mol

2-Azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate

CAS No.: 51276-47-2

Main Products

VCID: VC0012851

Molecular Formula: C5H12NO4P

Molecular Weight: 181.13 g/mol

2-Azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate - 51276-47-2

CAS No. 51276-47-2
Product Name 2-Azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate
Molecular Formula C5H12NO4P
Molecular Weight 181.13 g/mol
IUPAC Name (3-azaniumyl-3-carboxypropyl)-methylphosphinate
Standard InChI InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)
Standard InChIKey IAJOBQBIJHVGMQ-UHFFFAOYSA-N
SMILES CP(=O)(CCC(C(=O)O)[NH3+])[O-]
Canonical SMILES CP(=O)(CCC(C(=O)O)[NH3+])[O-]
Colorform White to light yellow crystalline powde
Density 1.4 g/ml at 20 °C
Melting Point 215 °C
Description 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid is a non-proteinogenic alpha-amino acid that is 2-aminobutanoic acid which is substituted at position 4 by a hydroxy(methyl)phosphoryl group. It is a member of phosphinic acids and a non-proteinogenic alpha-amino acid.
Related CAS 77182-82-2 (mono-ammonium salt)
Shelf Life Stable /with exposure to/ light.
Solubility Water solubility 1370 g/l (+/- 11%)
In organic solvents at 20 °C, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014
In water, 1,370 g/l @ 22 °C
Synonyms 2-amino-4-methylphosphinobutyric acid
ammonium glufosinate
ammonium-DL-homoalanine-4-yl(methyl)-phosphinate
Basta
DL-glufosinate
glufosinate
glufosinate ammonium
glufosinate-ammonium
glufosinate-P
phosphinothricin
phosphinothricin hydrochloride
phosphinothricin hydrochloride, (S)-isomer
phosphinothricin, (S)-isomer
phosphinothricin, barium (1:1) salt, (+-)-isomer
phosphinothricin, calcium (2:1) salt, (S)-isomer
phosphinothricin, copper (+2) salt
phosphinothricin, diammonium salt
phosphinothricin, dipotassium salt, (S)-isomer
phosphinothricin, disodium salt
phosphinothricin, disodium salt, (S)-isomer
phosphinothricin, monoammonium salt
phosphinothricin, monoammonium salt, (S)-isomer
phosphinothricin, monopotassium salt, (S)-isomer
phosphinothricin, monosodium salt
phosphinothricin, monosodium salt, (S)-isomer
phosphinothricin, sodium salt, (S)-isome
PubChem Compound 5257280
Last Modified Nov 11 2021
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